molecular formula C20H24N2O6S B270611 2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

Cat. No. B270611
M. Wt: 420.5 g/mol
InChI Key: WFMSDZFGEBRPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as TPSB and is a derivative of the benzamide family of compounds. TPSB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of TPSB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. TPSB has been shown to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in regulating intracellular signaling pathways.
Biochemical and Physiological Effects:
TPSB has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, TPSB has been investigated for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

TPSB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antitumor activity in vitro and in vivo. However, there are also limitations to its use. TPSB has not yet been extensively studied in humans, and its safety and efficacy have not been fully established. Additionally, TPSB may have limited bioavailability, meaning that it may not be effective when administered orally.

Future Directions

There are several future directions for research on TPSB. One area of interest is the development of more potent derivatives of TPSB that may exhibit improved antitumor activity. Additionally, further research is needed to fully understand the mechanism of action of TPSB and its potential use in the treatment of neurological disorders. Finally, clinical trials are needed to establish the safety and efficacy of TPSB in humans.

Synthesis Methods

The synthesis of TPSB involves several steps. The starting material is 3-(pyrrolidin-1-ylsulfonyl)aniline, which is reacted with 2,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the intermediate product. This intermediate is then treated with trifluoroacetic acid to give the final product, 2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide.

Scientific Research Applications

TPSB has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, TPSB has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

2,4,5-trimethoxy-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C20H24N2O6S/c1-26-17-13-19(28-3)18(27-2)12-16(17)20(23)21-14-7-6-8-15(11-14)29(24,25)22-9-4-5-10-22/h6-8,11-13H,4-5,9-10H2,1-3H3,(H,21,23)

InChI Key

WFMSDZFGEBRPKT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCC3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCC3)OC)OC

Origin of Product

United States

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